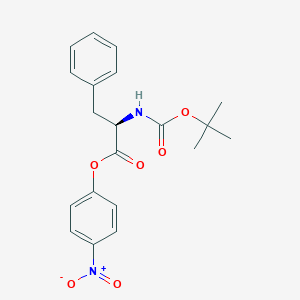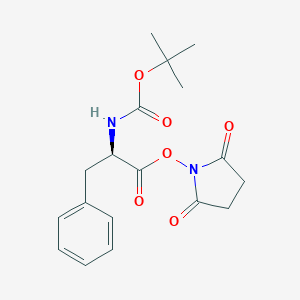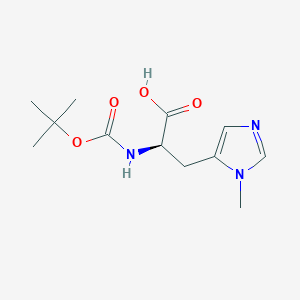
Boc-D-his(3-ME)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-histidine(3-methyl)-OH: is a derivative of the amino acid histidine, where the imidazole ring is methylated at the third position. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-histidine(3-methyl)-OH typically involves the following steps:
Methylation of Histidine: The imidazole ring of histidine is selectively methylated at the third position using methyl iodide in the presence of a base such as sodium hydride.
Protection of the Amino Group: The amino group of the methylated histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Boc-D-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of histidine are methylated using methyl iodide and sodium hydride.
Boc Protection: The methylated histidine is then reacted with di-tert-butyl dicarbonate in the presence of triethylamine to protect the amino group.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-D-histidine(3-methyl)-OH can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products:
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the compound, though less common.
Substitution Products: Deprotected histidine derivatives.
Applications De Recherche Scientifique
Chemistry: Boc-D-histidine(3-methyl)-OH is used in peptide synthesis as a building block. Its protected form allows for selective reactions at other functional groups.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.
Medicine: Boc-D-histidine(3-methyl)-OH is explored for its potential in drug development, especially in designing enzyme inhibitors and receptor modulators.
Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of complex molecules.
Mécanisme D'action
The mechanism of action of Boc-D-histidine(3-methyl)-OH involves its interaction with enzymes and proteins. The methylated imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting enzyme activity and protein structure. The Boc group provides steric protection, allowing for selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Boc-D-histidine-OH: Lacks the methyl group on the imidazole ring.
Boc-L-histidine(3-methyl)-OH: The L-isomer of the compound.
Boc-D-histidine(1-methyl)-OH: Methylated at the first position of the imidazole ring.
Uniqueness: Boc-D-histidine(3-methyl)-OH is unique due to its specific methylation at the third position of the imidazole ring, which can influence its chemical reactivity and interactions with biological molecules. This specificity makes it valuable in studying the role of histidine methylation in biological systems.
Propriétés
IUPAC Name |
(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428615 |
Source


|
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200871-84-7 |
Source


|
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
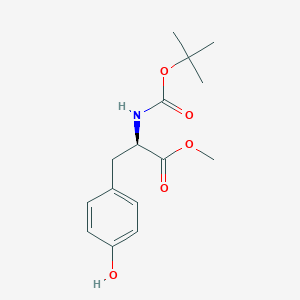

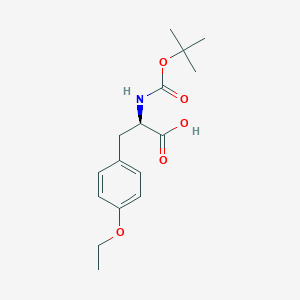
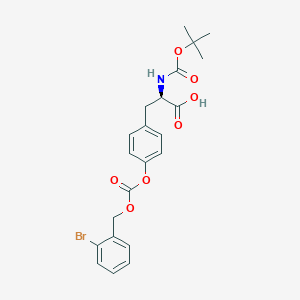
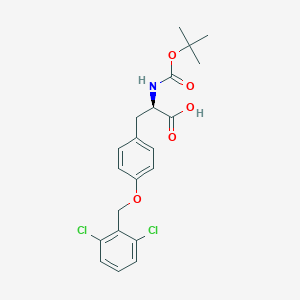
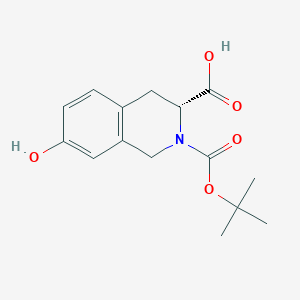
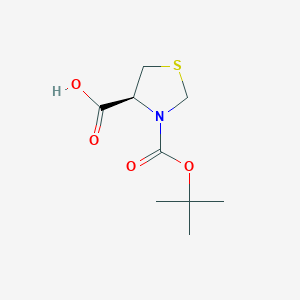
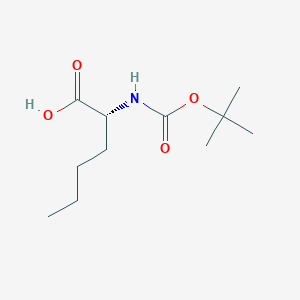
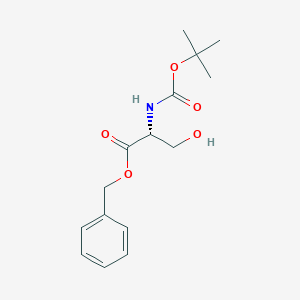
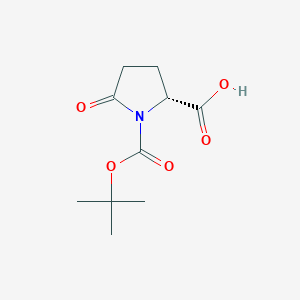

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
